molecular formula C14H18ClN3OS B5772044 1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide

1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide

Cat. No. B5772044
M. Wt: 311.8 g/mol
InChI Key: ZMDUAXUMQWUKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptor CB1, which plays a crucial role in regulating a wide range of physiological processes, including pain perception, appetite, and mood.

Mechanism of Action

1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide exerts its effects by binding to and activating the CB1 receptor, which is primarily located in the central nervous system. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. It has also been shown to have anti-inflammatory properties, and may have potential applications in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in laboratory experiments is its potency and selectivity for the CB1 receptor, which allows for precise and targeted modulation of the endocannabinoid system. However, its high affinity for the CB1 receptor also means that it can have significant psychoactive effects, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of neuropathic pain, which is a chronic and often debilitating condition that is difficult to treat with currently available medications. Another area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis, where its anti-inflammatory properties may be beneficial. Additionally, further research is needed to better understand the long-term effects of 1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide on the endocannabinoid system and its potential for abuse.

Synthesis Methods

1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of 3-chloro-2-methylphenylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product.

Scientific Research Applications

1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to be effective in reducing pain in animal models of acute and chronic pain, and is currently being investigated for its potential use in the treatment of neuropathic pain.

properties

IUPAC Name

1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3OS/c1-9-11(15)3-2-4-12(9)17-14(20)18-7-5-10(6-8-18)13(16)19/h2-4,10H,5-8H2,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDUAXUMQWUKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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